Sdz mks 492
Overview
Description
Preparation Methods
The synthesis of SLV-306 involves several steps. The acylation of a chiral amine with a chiral cyclopentanecarboxylic acid is a key step in the process. This reaction is facilitated by N-methylmorpholine, hydroxybenzotriazole, and N-(dimethylaminopropyl)-N’-ethylcarbodiimide in dichloromethane. The resulting amide is then treated with trifluoroacetic acid to eliminate the tert-butyl ester groups . Industrial production methods for SLV-306 typically involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SLV-306 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydroxylamine, and potassium phthalimide. For instance, the bromination of 1-tetralone with bromine in methanol yields 2-bromotetralone, which is then treated with hydroxylamine to form the corresponding oxime. This oxime is further isomerized with polyphosphoric acid to produce benzazepinone . Major products formed from these reactions include various intermediates that are crucial for the final synthesis of SLV-306.
Scientific Research Applications
SLV-306 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of endothelin converting enzyme and neutral endopeptidase. In biology, it is used to investigate the physiological roles of these enzymes and their impact on cardiovascular health. In medicine, SLV-306 is being explored as a potential treatment for conditions such as hypertension and heart failure due to its ability to modulate blood pressure and cardiac function . Additionally, its dual inhibitory action makes it a valuable tool in the study of enzyme inhibition and drug development.
Mechanism of Action
The mechanism of action of SLV-306 involves the inhibition of both endothelin converting enzyme and neutral endopeptidase. This dual inhibition leads to an increase in plasma natriuretic peptides and big endothelin-1 levels, which in turn helps to reduce right and left cardiac filling pressures. The molecular targets of SLV-306 include neprilysin and endothelin converting enzyme, both of which play crucial roles in cardiovascular regulation .
Comparison with Similar Compounds
SLV-306 is unique in its dual inhibitory action on both endothelin converting enzyme and neutral endopeptidase. Similar compounds include omapatrilat, which inhibits both angiotensin converting enzyme and neutral endopeptidase, and GW660511X, another dual angiotensin converting enzyme and neutral endopeptidase inhibitor . Unlike these compounds, SLV-306 specifically targets endothelin converting enzyme, making it particularly effective in modulating endothelin levels and providing therapeutic benefits in cardiovascular diseases.
Properties
IUPAC Name |
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFAVFWNOZVFM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921432 | |
Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114606-56-3 | |
Record name | Sdz mks 492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114606563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.